3-Amino-5-fluoro-4-hydroxybenzoic acid
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Overview
Description
3-Amino-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
It’s structurally similar to 3-amino-5-hydroxybenzoic acid (ahba), which is known to be involved in the biosynthesis of ansamycin antibiotics .
Mode of Action
AHBA is formed by a novel variant of the shikimate pathway . The presence of the fluorine atom might influence the compound’s interaction with its targets, potentially altering the resulting changes.
Biochemical Pathways
Ahba, a structurally similar compound, is known to be involved in the biosynthesis of ansamycin antibiotics via a novel variant of the shikimate pathway . This pathway involves the formation of AHBA from kanosamine, which is then used as the starter unit for the assembly of a polyketide .
Result of Action
Structurally similar compounds like ahba are known to serve as the starter unit for the assembly of a polyketide, which eventually forms the macrolactam ring in ansamycin antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-fluoro-4-hydroxybenzoic acid can be synthesized through several methods. . The reaction conditions typically involve the use of strong acids or bases to facilitate the demethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Amino-5-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Lacks the amino group at the 3-position.
4-Hydroxybenzoic acid: Lacks both the amino and fluorine groups.
3-Amino-4-hydroxybenzoic acid: Lacks the fluorine atom at the 5-position
Uniqueness
3-Amino-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-5-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMTLHCGKDQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281965 |
Source
|
Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-44-9 |
Source
|
Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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